Cryptophycin 39
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Overview
Description
Cryptophycin 39 is a member of the cryptophycin family, a group of macrolide molecules known for their potent cytotoxic properties. These compounds were initially discovered in cyanobacteria of the genus Nostoc. This compound, like its analogs, has shown significant potential in anticancer research due to its ability to inhibit microtubule formation, thereby preventing cell division and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptophycin 39 can be synthesized through a series of complex organic reactions. The synthesis typically involves the formation of the macrolide ring structure, which is crucial for its biological activity. Key steps include the coupling of amino acids and hydroxycarboxylic acids, followed by macrolactonization to form the cyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound, ensuring it meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Cryptophycin 39 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the macrolide ring, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its cytotoxic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products: The major products of these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for enhanced biological activity .
Scientific Research Applications
Chemistry: Used as a model compound to study the synthesis and reactivity of macrolide molecules.
Biology: Investigated for its effects on cell division and apoptosis, providing insights into cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit microtubule formation and induce apoptosis in cancer cells.
Mechanism of Action
Cryptophycin 39 exerts its effects primarily by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, thereby preventing the formation of the mitotic spindle required for cell division. This disruption leads to cell cycle arrest and eventually induces apoptosis. The compound’s ability to target microtubules makes it particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Cryptophycin 39 is unique among its analogs due to its specific structural features and potent cytotoxicity. Similar compounds include:
Cryptophycin 1: The original compound discovered with significant antitumor activity.
Cryptophycin 52: A synthetic analog that reached phase II clinical trials but was withdrawn due to side effects.
Cryptophycin 309: A glycinate ester derivative known for its improved stability and solubility
This compound stands out due to its balance of potency and manageable side effects, making it a promising candidate for further development in anticancer therapy .
Properties
IUPAC Name |
10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOPSMXOBPNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43ClN2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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